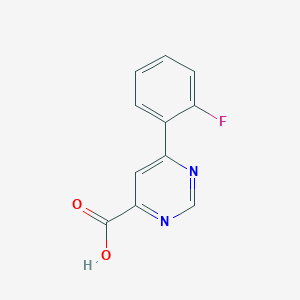
Thalidomide-5'-O-PEG5-C2-acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thalidomide-5’-O-PEG5-C2-acid is a synthesized compound that incorporates a thalidomide-based cereblon ligand and a polyethylene glycol (PEG) linker. This compound is used in PROTAC (PROteolysis TArgeting Chimeras) technology, which is a novel approach in drug discovery and development. PROTACs are designed to selectively degrade target proteins by exploiting the ubiquitin-proteasome system.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Thalidomide-5’-O-PEG5-C2-acid involves the conjugation of thalidomide with a PEG linker. The process typically starts with the activation of the carboxyl group on the PEG linker, followed by its reaction with the amino group on thalidomide. The reaction conditions often involve the use of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) to facilitate the formation of the amide bond .
Industrial Production Methods: Industrial production of Thalidomide-5’-O-PEG5-C2-acid follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated synthesizers and purification systems, such as HPLC (High-Performance Liquid Chromatography), is common in industrial settings to achieve consistent quality .
Analyse Chemischer Reaktionen
Types of Reactions: Thalidomide-5’-O-PEG5-C2-acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form hydroxylated derivatives.
Reduction: Reduction reactions can convert certain functional groups within the compound to their corresponding reduced forms.
Substitution: The PEG linker allows for substitution reactions where other functional groups can be attached.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while substitution can introduce various functional groups onto the PEG linker .
Wissenschaftliche Forschungsanwendungen
Thalidomide-5’-O-PEG5-C2-acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of PROTACs, which are valuable tools for studying protein function and degradation.
Biology: The compound is used to investigate the role of specific proteins in cellular processes by selectively degrading them.
Medicine: Thalidomide-5’-O-PEG5-C2-acid is explored for its potential in developing targeted therapies for cancer and other diseases by degrading disease-causing proteins.
Industry: The compound is used in the development of new drugs and therapeutic agents, leveraging its ability to target and degrade specific proteins
Wirkmechanismus
Thalidomide-5’-O-PEG5-C2-acid exerts its effects through the ubiquitin-proteasome system. The thalidomide moiety binds to cereblon (CRBN), a substrate recognition receptor for the Cullin 4 RING E3 ubiquitin ligase (CRL4). This binding induces the recruitment of target proteins to the CRL4 complex, leading to their ubiquitination and subsequent degradation by the proteasome. This mechanism allows for the selective degradation of specific proteins, making it a powerful tool in drug discovery .
Vergleich Mit ähnlichen Verbindungen
Thalidomide-PEG5-COOH: Similar to Thalidomide-5’-O-PEG5-C2-acid, this compound also incorporates a thalidomide-based cereblon ligand and a PEG linker but with a different functional group.
Thalidomide-5’-O-PEG3-C2-acid: This compound has a shorter PEG linker compared to Thalidomide-5’-O-PEG5-C2-acid, which may affect its pharmacokinetic properties.
Thalidomide-O-PEG5-Acid: Another variant with a different functional group attached to the PEG linker .
Uniqueness: Thalidomide-5’-O-PEG5-C2-acid is unique due to its specific PEG linker length and functional group, which can influence its solubility, stability, and ability to interact with target proteins. These properties make it a valuable tool in the development of targeted protein degradation therapies .
Eigenschaften
Molekularformel |
C26H34N2O12 |
|---|---|
Molekulargewicht |
566.6 g/mol |
IUPAC-Name |
3-[2-[2-[2-[2-[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]oxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C26H34N2O12/c29-22-4-3-21(24(32)27-22)28-25(33)19-2-1-18(17-20(19)26(28)34)40-16-15-39-14-13-38-12-11-37-10-9-36-8-7-35-6-5-23(30)31/h1-2,17,21H,3-16H2,(H,30,31)(H,27,29,32) |
InChI-Schlüssel |
XQXFYBUPLSMVAX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)OCCOCCOCCOCCOCCOCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















